molecular formula C11H21N B008487 Dexmecamylamine CAS No. 107538-05-6

Dexmecamylamine

カタログ番号: B008487
CAS番号: 107538-05-6
分子量: 167.29 g/mol
InChIキー: IMYZQPCYWPFTAG-NGZCFLSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

うつ病、薬物乱用、薬物動態学、腎障害の分野を中心に、様々な科学研究で使用されてきました . デクスメカミラミンの化学式はC₁₁H₂₁Nであり、臨床試験における調査使用で知られています .

製法

合成経路と反応条件

デクスメカミラミンの合成には、その塩酸塩の調製が含まれます。合成経路には、通常、二環式モノテルペノイド前駆体を、制御された条件下でアミンと反応させることが含まれます。 反応条件には、通常、目的の生成物の形成を促進するために、溶媒や触媒を使用することが含まれます .

工業的製造方法

デクスメカミラミンの工業的製造には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。 このプロセスには、規制基準を満たすための精製、結晶化、品質管理などの手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dexmecamylamine involves the preparation of its hydrochloride salt. The synthetic route typically includes the reaction of a bicyclic monoterpenoid precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .

化学反応の分析

反応の種類

デクスメカミラミンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 反応条件は、温度、圧力、溶媒の選択など、目的の結果によって異なります .

生成される主要な生成物

これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化は酸化誘導体を生じることがありますが、置換反応は修飾された二環式モノテルペノイド構造をもたらす可能性があります .

科学研究への応用

    化学: 二環式モノテルペノイドの性質と反応を研究するための研究ツールとして使用されます。

    生物学: 特に神経伝達物質の調節に関連して、生物系への影響について調査されています。

    医学: うつ病や薬物乱用などの病状の治療法として探求されています。

    産業: 医薬品やその他の化学製品の開発に使用されています.

科学的研究の応用

Major Depressive Disorder (MDD)

Dexmecamylamine has been evaluated as an adjunct treatment for patients with MDD who have not responded adequately to standard antidepressant therapies, particularly selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Clinical Trials :
    • A Phase 2 trial demonstrated some improvement in depression scales among participants taking this compound alongside SSRIs compared to placebo .
    • However, subsequent Phase 3 trials involving 614 participants did not show significant differences in treatment effects between this compound and placebo .
    • Despite its tolerability, the overall efficacy in treating MDD remains inconclusive, leading to the termination of further development in this area .

Overactive Bladder (OAB)

This compound has also been studied for its potential benefits in treating OAB due to its action on nAChRs in the bladder.

  • Clinical Findings :
    • Initial studies indicated that this compound could reduce micturition frequency and improve urinary incontinence episodes; however, results were mixed and did not achieve statistical significance on all endpoints .
    • The compound's ability to target local nicotinic receptors while limiting systemic side effects presents a promising avenue for further research in treating OAB .

Hyperhidrosis

Recent patents have proposed this compound as a treatment for hyperhidrosis, suggesting that it can effectively reduce excessive sweating by modulating nAChRs involved in sweat gland activity .

Safety and Tolerability

Across various studies, this compound has demonstrated a favorable safety profile. In long-term studies involving patients with MDD, it was well tolerated at doses ranging from 1 to 4 mg when used alongside SSRIs/SNRIs . This safety profile is crucial for considering its use in chronic conditions.

Summary of Clinical Studies

Study TypeConditionParticipantsKey Findings
Phase 2 TrialMajor Depressive Disorder270Some improvement in depression scales vs. placebo
Phase 3 TrialsMajor Depressive Disorder614No significant difference from placebo
Phase 2 TrialOveractive BladderNot specifiedMixed results; some reduction in micturition frequency
Patent ApplicationHyperhidrosisNot specifiedProposed efficacy in reducing sweating

作用機序

デクスメカミラミンは、ニコチン性アセチルコリン受容体を調節することにより効果を発揮します。ニコチン性チャネルモジュレーターとして作用し、神経系におけるこれらの受容体の活性を影響を与えます。 この調節は、神経伝達物質の放出とニューロンのシグナル伝達経路に影響を与え、潜在的な治療効果に貢献する可能性があります .

類似化合物との比較

類似化合物

独自性

デクスメカミラミンは、ニコチン性アセチルコリン受容体の特異的な調節においてユニークであり、神経薬理学と潜在的な治療応用の研究のための貴重な化合物となっています。 臨床試験における調査使用は、様々な疾患の治療における可能性を示唆しています .

生物活性

Dexmecamylamine, also known as TC-5214, is a nicotinic acetylcholine receptor (nAChR) modulator that has been investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder (MDD) and other conditions. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and potential mechanisms of action.

This compound primarily acts as an antagonist at nAChRs, which are integral to various neural processes including neurotransmitter release, neuroplasticity, and mood regulation. By modulating these receptors, this compound may influence dopaminergic and serotonergic systems, potentially leading to antidepressant effects. Its unique pharmacological profile distinguishes it from traditional antidepressants that primarily target serotonin and norepinephrine pathways .

Overview of Clinical Trials

Several clinical trials have assessed the efficacy of this compound as an adjunct therapy for patients with MDD who have not responded adequately to standard antidepressant treatments. Notably, a meta-analysis reviewed nine randomized controlled trials (RCTs) involving this compound and found no significant differences in efficacy compared to placebo on various depression scales, including the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .

Key Findings from Major Trials

  • Phase 2 Trials : Early phase 2 studies indicated some promise for this compound in improving depressive symptoms when used alongside SSRIs or SNRIs. However, subsequent phase 3 trials did not replicate these findings.
  • Phase 3 Trials :
    • Study 004 : In this study involving 640 participants, this compound did not show statistically significant improvements in MADRS scores compared to placebo after eight weeks of treatment .
    • Study 005 : Similarly, this trial with 696 participants also failed to demonstrate any significant efficacy of this compound over placebo .

Safety and Tolerability

Overall safety data from clinical trials indicate that this compound is generally well tolerated. Common adverse events reported include:

  • Constipation : 19.6% in this compound vs. 6.0% in placebo
  • Dizziness : 12.0% vs. 7.0%
  • Dry Mouth : 9.7% vs. 5.0%

These adverse effects are consistent with those observed in earlier studies and suggest a manageable safety profile for the compound.

Comparative Analysis of Efficacy

The following table summarizes the findings from key clinical trials assessing the efficacy of this compound:

Study Participants Treatment Duration Efficacy Measure This compound vs Placebo Results
Study 0046408 weeksMADRS Total Score ChangeNo significant difference
Study 0056968 weeksMADRS Total Score ChangeNo significant difference
Meta-Analysis9 RCTsVariedVarious Depression ScalesNo superior efficacy

Case Studies

In addition to large-scale trials, individual case studies have provided insights into the potential applications of this compound:

  • A case study published in 2009 reported that patients receiving this compound showed improvement on standard depression scales compared to those on placebo during an eight-week treatment period . However, these results were not consistently replicated in larger studies.

特性

CAS番号

107538-05-6

分子式

C11H21N

分子量

167.29 g/mol

IUPAC名

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1

InChIキー

IMYZQPCYWPFTAG-NGZCFLSTSA-N

SMILES

CC1(C2CCC(C2)C1(C)NC)C

異性体SMILES

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC

正規SMILES

CC1(C2CCC(C2)C1(C)NC)C

Key on ui other cas no.

6147-18-8
107538-05-6

同義語

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmecamylamine
Reactant of Route 2
Dexmecamylamine
Reactant of Route 3
Dexmecamylamine
Reactant of Route 4
Reactant of Route 4
Dexmecamylamine
Reactant of Route 5
Dexmecamylamine
Reactant of Route 6
Dexmecamylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。